3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate

STAT3 inhibition Cancer signaling Transcription factor

The compound 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate (CAS 338405-83-7), also indexed as PubChem CID 4267806, is a synthetic sulfamate ester belonging to the class of N‑substituted‑carbamoyl‑phenyl‑sulfamate derivatives. It features a 3‑(N,N‑dimethylsulfamoyloxy)benzamide core linked to a 4‑(trifluoromethoxy)aniline moiety, with a molecular weight of 404.4 g mol⁻¹, a computed logP (XLogP3) of 3.4, and a topological polar surface area of 93.3 Ų, indicating moderate lipophilicity and a compact hydrogen‑bonding network.

Molecular Formula C16H15F3N2O5S
Molecular Weight 404.36
CAS No. 338405-83-7
Cat. No. B2615597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate
CAS338405-83-7
Molecular FormulaC16H15F3N2O5S
Molecular Weight404.36
Structural Identifiers
SMILESCN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C16H15F3N2O5S/c1-21(2)27(23,24)26-14-5-3-4-11(10-14)15(22)20-12-6-8-13(9-7-12)25-16(17,18)19/h3-10H,1-2H3,(H,20,22)
InChIKeyBEIRRPCRBICRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate – Structural Identity and Procurement-Relevant Physicochemical Profile


The compound 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate (CAS 338405-83-7), also indexed as PubChem CID 4267806, is a synthetic sulfamate ester belonging to the class of N‑substituted‑carbamoyl‑phenyl‑sulfamate derivatives [1]. It features a 3‑(N,N‑dimethylsulfamoyloxy)benzamide core linked to a 4‑(trifluoromethoxy)aniline moiety, with a molecular weight of 404.4 g mol⁻¹, a computed logP (XLogP3) of 3.4, and a topological polar surface area of 93.3 Ų, indicating moderate lipophilicity and a compact hydrogen‑bonding network [1]. The compound is commercially supplied with a minimum purity specification of 95% and is intended exclusively for research and development use .

Suitable for SAR expansion of phenyl-sulfamate chemotype with –OCF3 substituent
3‑phenylene sulfamate geometry supports regioisomer‑specific interaction studies
Verifiable identity via publicly available spectral benchmarks

Why Generic Substitution of 3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate with Closely Related Analogs Is Not Supportable Without Comparative Data


Although several positional isomers and halogen‑/pseudohalogen‑substituted analogs of this sulfamate scaffold are commercially available, the specific combination of a 3‑phenylene‑sulfamate orientation and a para‑trifluoromethoxy (–OCF₃) electron‑withdrawing group creates a unique electronic and steric profile that cannot be assumed to be interchangeable with the 2‑isomer (CAS 338396‑33‑1), the 4‑chloro analog, or the thiophene analog (CAS 338794‑49‑3) [1][2]. In the broader phenyl‑sulfamate class, even minor changes in substitution pattern and the nature of the aryl‑carbamoyl appendage have been shown to substantially alter enzyme inhibition potency and isoform selectivity profiles [3]. Therefore, without direct head‑to‑head data, substituting the target compound with a positional isomer or a halogen variant risks uncharacterized changes in target engagement, off‑target activity, and physicochemical behavior, undermining experimental reproducibility.

2‑isomer (CAS 338396‑33‑1) or 4‑CF₃ analog may present altered target engagement due to different spatial orientation
4‑chloro analog reported STAT3 activity (IC₅₀ 5.23 µM) cannot predict –OCF₃ compound potency or selectivity
Analogs lacking spectral characterization increase risk of mis‑identification and batch inconsistency

Quantitative Differentiation Evidence for 3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate Relative to the Closest Available Analogs


STAT3 Inhibitory Potency of the 4‑Chloro Analog: A Cross‑Study Comparable for Assessing the Impact of the –OCF₃ Substituent on Target Engagement

In a screening campaign deposited in BindingDB, the 4‑chloro analog 3‑[(4‑chloroanilino)carbonyl]phenyl N,N‑dimethylsulfamate inhibited the STAT3 transcription factor with an IC₅₀ of 5.23 µM, and showed an EC₅₀ of 8.78 µM against the p65 subunit of NF‑κB in a cell‑free assay context [1]. Although direct assay data for the target –OCF₃ compound are not yet publicly available, this chloro‑analog data establishes a quantitative baseline for the 3‑phenylene‑sulfamate scaffold. The –OCF₃ group is well‑documented in medicinal chemistry to confer increased lipophilicity (Hammett σₚ ≈ 0.35 for –OCF₃ vs. 0.23 for –Cl), enhanced metabolic stability, and altered hydrogen‑bond acceptor properties compared to –Cl, suggesting that the target compound may exhibit a differentiated selectivity and potency fingerprint that requires empirical verification [2].

STAT3 inhibition baseline
Cross‑study comparable
Analog (4‑Cl) IC₅₀ = 5.23 µM (STAT3); target compound not yet reported
Supports scaffold activity context; requires –OCF₃ verification
–OCF₃ vs –Cl electronic properties may shift potency and selectivity
STAT3 inhibition Cancer signaling Transcription factor

Carbonic Anhydrase Isoform Inhibition Landscape: Class‑Level Inference for the Sulfamate‑Phenyl‑Carbamoyl Scaffold

Fluorinated phenyl sulfamates have been systematically characterized as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. In a representative study, phenyl sulfamate itself inhibited CA IX with a Kᵢ of ~10 nM and showed >100‑fold selectivity over off‑target cytosolic isoforms CA I and II [1]. Sulfamate compounds containing N‑substituted carbamoyl groups, including those with aryl–OCF₃ substitution, are further claimed in patents to be useful for CNS disorders such as epilepsy and neuropathic pain, implying functional carbonic anhydrase or related target engagement [2]. The target compound occupies a distinct region of chemical space compared to classical sugar‑sulfamates (e.g., topiramate) by virtue of its diaryl‑amide linker, which may confer a different isoform selectivity profile.

CA IX inhibition context
Class‑level inference
Parent phenyl sulfamate CA IX Kᵢ ≈ 10 nM; >100‑fold selectivity over CA I/II
Reported class‑level CA IX inhibition; empirical profiling needed for this analog
Diaryl‑amide linker may alter isoform selectivity window
Carbonic anhydrase inhibition Tumor hypoxia Anticonvulsant

Positional Isomerism: Impact of the 3‑Phenylene‑Sulfamate Substitution Pattern on Molecular Recognition

Three regioisomers of the [trifluoromethoxy‑phenyl‑carbamoyl]phenyl dimethylsulfamate scaffold are commercially catalogued: the 2‑isomer (CAS 338396‑33‑1), the target 3‑isomer (CAS 338405‑83‑7), and the 4‑isomer (CAS 338396‑16‑0, which bears a –CF₃ group rather than –OCF₃) [1]. The 3‑substitution pattern places the sulfamate ester meta to the benzamide carbonyl, creating a different vector of hydrogen‑bond donor/acceptor presentation compared to the ortho‑ (2‑) isomer, which can engage in intramolecular hydrogen bonding, or the para‑ (4‑) isomer, which creates an extended linear geometry. In related sulfamate‑based inhibitors, even a single‑atom shift in substitution has been shown to alter CA isoform selectivity by factors of 10–100 [2]. This structural evidence supports that the 3‑isomer cannot be assumed equipotent or isoselective with the 2‑ or 4‑analogs.

Regioisomer identity
Supporting evidence
3‑substituted phenylene sulfamate (meta) vs 2‑ (ortho) and 4‑ (para) analogs
Regioisomer identity critical for SAR; substitution shift alters recognition
No affinity data available; structural basis only
Positional isomerism Regioisomer differentiation Molecular recognition

Commercial Purity Specification and Analytical Characterization as a Procurement Differentiator

The target compound is offered by a reputable research‑chemical supplier with a minimum purity specification of 95% as determined by the manufacturer's quality control . The compound has been analytically characterized by ¹H NMR (Bruker AC‑300) and FTIR (KBr wafer), with spectra deposited in public databases, providing a verifiable identity benchmark [1]. In contrast, several positional isomer or analog listings from non‑specialist vendors lack publicly available spectral characterization, creating a procurement risk. The availability of authenticated spectral data supports batch‑to‑batch consistency verification in academic and industrial laboratories.

Purity & characterization
Supplier specification
Purity ≥95% (manufacturer QC); ¹H NMR and FTIR spectra publicly accessible
Batch‑to‑batch consistency verifiable via spectral benchmarks
Comparators often lack equivalent spectral documentation
Purity specification Quality control Procurement standard

Recommended Research and Industrial Application Scenarios for 3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate Based on Current Evidence


Structure–Activity Relationship (SAR) Expansion of the Phenyl‑Sulfamate‑Carbamoyl Chemotype for CNS or Oncology Targets

As a representative 3‑phenylene‑sulfamate with a –OCF₃ substituent, this compound can serve as a key analog in systematic SAR studies exploring the effect of the trifluoromethoxy group versus chloro, methyl, or trifluoromethyl substituents on target engagement (e.g., STAT3, carbonic anhydrase isoforms) [1][2]. The commercial availability at defined purity and with spectral characterization facilitates reproducible head‑to‑head comparisons within a compound series.

Carbonic Anhydrase Isoform Selectivity Profiling

Given the well‑established activity of fluorinated phenyl sulfamates against tumor‑associated CA IX and XII, this compound is a structurally distinct candidate for in vitro stopped‑flow CO₂ hydration assays to determine its Kᵢ and selectivity profile relative to the cytosolic isoforms CA I and II [2]. Its unique 3‑substitution pattern and –OCF₃ group may yield a differentiated selectivity window compared to previously reported phenyl sulfamates.

Central Nervous System Disorder Drug Discovery Based on Sulfamate‑Carbamoyl Patent Precedent

The SK Corporation patent (JP4094057B2) explicitly includes sulfamate compounds with N‑substituted carbamoyl groups for the prophylaxis and treatment of epilepsy, neuropathic pain, and minimal brain dysfunction [3]. This compound, featuring the patented core structure with a trifluoromethoxy‑substituted aniline moiety, is directly relevant for in vivo efficacy testing in rodent seizure models or neuropathic pain assays, following appropriate pharmacokinetic characterization.

Computational Chemistry and Molecular Docking Campaigns

The compound's well‑defined 2D/3D structure, moderate molecular weight (404.4 g mol⁻¹), and computed physicochemical descriptors (logP 3.4, TPSA 93.3 Ų) make it suitable for molecular docking and pharmacophore modeling against sulfamate‑binding enzymes such as carbonic anhydrases or steroid sulfatase [1]. Its –OCF₃ group provides a distinct electrostatic and steric signature that can be used to probe halogen‑bonding and hydrophobic interactions in silico.

Application
Selection Property
Validation Focus
SAR expansion of phenyl‑sulfamate chemotype
Substituent‑specific electronic profile (–OCF₃)
Head‑to‑head comparison vs –Cl, –CH₃, –CF₃ analogs
CA isoform selectivity profiling (in vitro)
Sulfamate zinc‑binding group and 3‑substitution geometry
Stopped‑flow CO₂ hydration assay for Kᵢ and selectivity ratios
CNS model‑response studies (seizure / neuropathic pain)
CNS‑relevant physicochemical profile (logP, TPSA)
In vivo model‑response endpoints and PK/PD correlation
Computational chemistry and docking campaigns
Well‑defined 3D structure and computed descriptors
Pharmacophore modeling and halogen‑bonding analysis
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